(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Enantioselective Synthesis HIV Protease Inhibitor Chiral Building Block

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 117918-23-7, also designated (R)-BocDMTA or Boc-L-Dtc-OH) is an N-Boc-protected, chiral thiazolidine-4-carboxylic acid derivative with molecular formula C₁₁H₁₉NO₄S and molecular weight 261.34 g/mol. The compound features a 5,5-dimethyl-substituted thiazolidine ring with a defined (R)-configuration at the 4-position, conferring distinct conformational constraints that differentiate it from both its (S)-enantiomer and the native amino acid proline.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
Cat. No. B7827250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C
InChIInChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
InChIKeyFZSPELSRTNXPPY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (R)-BocDMTA Procurement Guide: Chiral Thiazolidine Building Block for Peptide-Mimetic Drug Design


(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 117918-23-7, also designated (R)-BocDMTA or Boc-L-Dtc-OH) is an N-Boc-protected, chiral thiazolidine-4-carboxylic acid derivative with molecular formula C₁₁H₁₉NO₄S and molecular weight 261.34 g/mol . The compound features a 5,5-dimethyl-substituted thiazolidine ring with a defined (R)-configuration at the 4-position, conferring distinct conformational constraints that differentiate it from both its (S)-enantiomer and the native amino acid proline . It is recognized as an essential chiral building block in the assembly of JE-2147 (KNI-764), a potent peptidomimetic HIV protease inhibitor [1]. The compound is commercially available from multiple vendors at purities ranging from 96% to ≥99% (HPLC) with specified optical rotation values .

Why Generic Substitution of (R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid with Its (S)-Enantiomer or Unprotected DTC Fails in Peptide-Mimetic Applications


Substitution of (R)-BocDMTA with its (S)-enantiomer (CAS 112898-19-8, [α]D = +90 ± 2°) is not permissible in stereochemically defined syntheses because the (R)-configuration is specifically required for the bioactive conformation of downstream peptidomimetic HIV protease inhibitors such as JE-2147 . The unprotected analog L-5,5-dimethylthiazolidine-4-carboxylic acid (DTC, CAS 72778-00-8) lacks the Boc protecting group essential for orthogonal protection strategies in solid-phase peptide synthesis, and its use would necessitate additional protection/deprotection steps . Furthermore, conformational studies demonstrate that Dtc-containing peptides lack the C7 intramolecular hydrogen bond that is prominent in proline-containing peptides, meaning that substitution of Dtc for Pro is not functionally neutral but rather a deliberate conformational perturbation [1]. These stereochemical, protective-group, and conformational distinctions make generic interchange among in-class thiazolidine analogs scientifically unsound without explicit re-validation.

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Purity Benchmark: 99.4% ee (R)-BocDMTA via Enzymatic Kinetic Resolution vs. Racemic Mixture

The (R)-BocDMTA compound is obtained with 99.4% enantiomeric excess via a chemoenzymatic kinetic resolution employing a thermally stable Klebsiella oxytoca hydrolase, which selectively hydrolyzes the (S)-ester of methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate, leaving the desired (R)-acid product [1]. This 99.4% ee value is documented in the primary synthetic literature and represents a critical quality attribute: substitution with racemic material (0% ee) or material of unknown enantiopurity would introduce the (S)-enantiomer as an impurity at levels potentially exceeding 0.6%, which can propagate stereochemical errors into the final peptidomimetic drug candidate [1].

Enantioselective Synthesis HIV Protease Inhibitor Chiral Building Block

Chiroptical Identity Verification: Specific Rotation Differentiates (R)-BocDMTA from Its (S)-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of [α]D20 = -77 ± 2° (C=1 in EtOH), whereas the (S)-enantiomer (CAS 112898-19-8) shows [α]D = +90 ± 2° (C=1 in EtOH) . This 167° absolute difference in specific rotation magnitude (with opposite sign) provides a readily measurable chiroptical fingerprint for identity confirmation and enantiomeric purity verification upon receipt, without requiring chiral chromatographic methods .

Chiral Purity Quality Control Stereochemical Identity

Conformational Restriction Divergence: Dtc Abolishes C7 Intramolecular Hydrogen Bonding vs. Proline

Infrared spectroscopy of Boc-Dtc-Ile-OMe shows a single N-H stretching band at 3423 cm⁻¹ in CCl₄ (and 3418 cm⁻¹ in CHCl₃), with complete absence of the low-frequency band at ~3330 cm⁻¹ that indicates intramolecular C7 hydrogen bonding in the corresponding Boc-Pro-Ile-OMe dipeptide [1]. In the Pro dipeptide, the low-frequency band corresponds to ~60% of the trans-Boc isomer population engaged in C7 hydrogen bonding, whereas the Dtc dipeptide shows no evidence of any hydrogen-bonded Ile N-H population [1]. X-ray crystallography of Boc-Dtc confirms only a cis-Boc urethane amide conformation with the Dtc ring adopting two conformations (β-carbon anti or γ-sulfur anti to carboxyl), and conformational analysis indicates that steric interaction between the syn-β-methyl group and the carbonyl of Dtc destabilizes the C7 conformation that is prominent in Pro derivatives [1].

Peptide Conformation Proline Analog Intramolecular Hydrogen Bonding

Angiotensin II Pharmacology: [Sar¹,Dtc⁵]ANG II Demonstrates Superior Agonist Activity Relative to Proline and Other Constrained Amino Acid Substitutions at Position 5

In a systematic investigation of conformationally constrained angiotensin II (ANG II) analogs, [Sar¹,Dtc⁵]ANG II—incorporating 5,5-dimethylthiazolidine-4-carboxylic acid at position 5—displayed superior agonist activity compared to analogs bearing Pro, Aib (α-aminoisobutyric acid), Cle (cycloleucine), (NMe)Ala, or (NMe)Ile at the same position [1]. Conversely, Dtc substitution at position 7 (replacing Pro⁷) resulted in reduced activity, demonstrating position-specific conformational requirements rather than a universal Dtc advantage [1]. For antagonist series, both [Sar¹,Dtc⁵,Ile⁸]ANG II and [Sar¹,Cle⁵,Ile⁸]ANG II displayed superior antagonist activity [1]. These data establish that the Dtc residue confers distinct pharmacological consequences depending on sequence position, which cannot be replicated by Pro or other constrained amino acids [1].

Angiotensin II GPCR Pharmacology Constrained Peptide Analog

HIV Protease Inhibitor Structural Requirement: JE-2147 (KNI-764) Potency Depends on the (R)-Thiazolidine-4-carboxamide Core Derived from (R)-BocDMTA

JE-2147 (also designated KNI-764, AG1776, SM-319777) is a dipeptide HIV protease inhibitor whose structure incorporates the (R)-5,5-dimethylthiazolidine-4-carboxylic acid moiety derived from (R)-BocDMTA as its C-terminal building block [1][2]. JE-2147 exhibits a Ki of 0.031–0.035 nM against recombinant HIV-1 protease and demonstrates antiviral IC₅₀ values of 31–160 nM against HIV-1 IIIB replication across multiple cell types (T-cell, B-cell, macrophage, PBMC) [3]. Critically, JE-2147 retains potency against drug-resistant HIV-1 strains with IC₅₀ values of 13–41 nM, representing less than 2-fold changes relative to wild-type virus . The (R)-stereochemistry at the thiazolidine 4-position is structurally essential: the inhibitor's (4R)-3-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-phenylbutanoyl]-5,5-dimethyl-N-(2-methylbenzyl)-1,3-thiazolidine-4-carboxamide architecture cannot be replicated using the (S)-enantiomer of BocDMTA [2].

HIV Protease Inhibitor Peptidomimetic Drug Antiviral

(R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid Prioritized Research and Industrial Application Scenarios


Synthesis of JE-2147 (KNI-764) and Next-Generation Allophenylnorstatine-Based HIV Protease Inhibitors

The (R)-BocDMTA building block is an essential chiral intermediate for assembling JE-2147, a dipeptide HIV protease inhibitor with Ki = 0.031 nM against wild-type HIV-1 protease and retained potency against multi-drug-resistant strains (IC₅₀ 13–41 nM) [1]. Procurement of the (R)-enantiomer at ≥99% ee is mandatory because the (4R)-thiazolidine-4-carboxamide configuration is structurally required for protease active-site binding as established by the 1.09 Å co-crystal structure [1]. Research groups developing improved variants with modified P2′ moieties should source this specific stereoisomer to ensure fidelity to the published synthetic route and SAR framework [1].

Conformational Probe for Peptide γ-Turn (C7) Structure–Activity Relationship Studies

When incorporated into peptides as a proline replacement, the Dtc residue systematically eliminates C7 intramolecular hydrogen bonding (0% C7 population vs. ~60% for Pro in Boc-Xaa-Ile-OMe dipeptides, as demonstrated by IR and NMR spectroscopy) [2]. This makes (R)-BocDMTA the reagent of choice for any research program seeking to test whether the C7 γ-turn conformation is functionally required at a specific sequence position in a bioactive peptide. The conformational effect is mechanistically distinct from other proline analogs (Aib, Cle, (NMe)Ala), which do not produce the same pattern of conformational restriction [2][3].

Position-Specific Constrained Amino Acid Scanning in Angiotensin II Receptor Pharmacology

[Sar¹,Dtc⁵]ANG II demonstrates superior agonist activity among position-5 substituted analogs, and [Sar¹,Dtc⁵,Ile⁸]ANG II shows superior antagonist activity [3]. Researchers investigating AT₁ receptor conformational requirements should use (R)-BocDMTA-derived Dtc for position-5 substitutions specifically, while recognizing that Dtc at position 7 produces reduced activity—a position-dependent pharmacological profile not replicated by Pro or other constrained amino acids [3]. This scenario requires procurement of the N-Boc-protected (R)-enantiomer for standard Fmoc/t-Boc solid-phase peptide synthesis workflows.

Industrial-Scale Enzymatic Chiral Resolution Process Development and Biocatalysis Research

The chemoenzymatic synthesis of (R)-BocDMTA featuring Klebsiella oxytoca hydrolase at 60 °C achieves an industrially viable substrate concentration of 3.0 M (575 g/L) with off-enantiomer recycling via NaOMe-mediated racemization (46% recovery) [4][5]. This case study is widely cited as a benchmark for industrial biocatalysis process design, demonstrating that enzymatic kinetic resolution can compete with chemocatalytic asymmetric synthesis when thermal stability, substrate loading, and enantiomer recycling are systematically addressed [5]. Process chemistry groups developing scalable enzymatic resolutions should procure (R)-BocDMTA as a reference standard for method validation and as a comparator for novel biocatalytic approaches [4][5].

Quote Request

Request a Quote for (R)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.